molecular formula C8H3Cl2N3 B1450449 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1368306-25-5

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1450449
CAS No.: 1368306-25-5
M. Wt: 212.03 g/mol
InChI Key: AMSBHCLTVGHASG-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H3Cl2N3 It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with chlorine atoms at positions 2 and 7, and a cyano group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloropyridine with cyanamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,7-diaminoimidazo[1,2-a]pyridine-3-carbonitrile, while oxidation might produce 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid.

Scientific Research Applications

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

    2,7-Dichloroimidazo[1,2-a]pyridine-3-methyl: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-2-13-6(4-11)8(10)12-7(13)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBHCLTVGHASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2C#N)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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